molecular formula C14H10BrClN4O B8436908 5-Bromo-3-[3-[4-(chloromethyl)phenyl]isoxazol-5-yl]pyrazin-2-amine

5-Bromo-3-[3-[4-(chloromethyl)phenyl]isoxazol-5-yl]pyrazin-2-amine

Cat. No. B8436908
M. Wt: 365.61 g/mol
InChI Key: ZINUPMBQJKSFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08853217B2

Procedure details

Triethylamine (330.3 mg, 455.0 μL, 3.264 mmol) was added to a solution of tert-butyl N-(5-bromo-3-ethynyl-pyrazin-2-yl)-N-tert-butoxycarbonyl-carbamate (1000 mg, 2.511 mmol) and 4-(chloromethyl)-N-hydroxy-benzimidoyl chloride 6 (563.6 mg, 2.762 mmol) in DCM (7.092 mL). The mixture was stirred at RT overnight. The reaction mixture was partitioned between DCM and water. The combined organic extract was dried (MgSO4) and concentrated in vacuo yielding an oil that was dissolved in DCM (10 mL). TFA (2 mL) was added and the mixture was stirred at RT for 15 min and was concentrated in vacuo. MS (ES−) 364
Quantity
455 μL
Type
reactant
Reaction Step One
Name
4-(chloromethyl)-N-hydroxy-benzimidoyl chloride
Quantity
563.6 mg
Type
reactant
Reaction Step One
Name
Quantity
7.092 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[Br:8][C:9]1[N:10]=[C:11]([C:30]#[CH:31])[C:12]([N:15](C(OC(C)(C)C)=O)C(=O)OC(C)(C)C)=[N:13][CH:14]=1.[Cl:32][CH2:33][C:34]1[CH:43]=[CH:42][C:37]([C:38](Cl)=[N:39][OH:40])=[CH:36][CH:35]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Br:8][C:9]1[N:10]=[C:11]([C:30]2[O:40][N:39]=[C:38]([C:37]3[CH:42]=[CH:43][C:34]([CH2:33][Cl:32])=[CH:35][CH:36]=3)[CH:31]=2)[C:12]([NH2:15])=[N:13][CH:14]=1

Inputs

Step One
Name
Quantity
455 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1000 mg
Type
reactant
Smiles
BrC=1N=C(C(=NC1)N(C(OC(C)(C)C)=O)C(=O)OC(C)(C)C)C#C
Name
4-(chloromethyl)-N-hydroxy-benzimidoyl chloride
Quantity
563.6 mg
Type
reactant
Smiles
ClCC1=CC=C(C(=NO)Cl)C=C1
Name
Quantity
7.092 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between DCM and water
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
yielding an oil that
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 15 min
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC=1N=C(C(=NC1)N)C1=CC(=NO1)C1=CC=C(C=C1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.